molecular formula C24H37N3O2 B1145597 (+/-)-J 113397 CAS No. 217461-40-0

(+/-)-J 113397

Cat. No.: B1145597
CAS No.: 217461-40-0
M. Wt: 399.57
InChI Key:
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Description

(+/-)-J 113397 is a chemical compound known for its significant role in scientific research, particularly in the study of neuropharmacology. It is a selective antagonist for the neuropeptide Y receptor Y1, which is involved in various physiological processes including regulation of appetite, anxiety, and circadian rhythms.

Scientific Research Applications

(+/-)-J 113397 has a wide range of applications in scientific research:

    Neuropharmacology: Used to study the role of neuropeptide Y receptor Y1 in regulating physiological processes.

    Drug Development: Serves as a lead compound for developing new therapeutics targeting neuropeptide Y receptors.

    Biological Studies: Helps in understanding the mechanisms underlying appetite regulation, anxiety, and circadian rhythms.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

“(+/-)-J 113397” acts as a highly selective antagonist for the nociceptin receptor (ORL-1). This means it binds to these receptors and blocks their activation, preventing the typical responses triggered by the nociceptin receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-J 113397 typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of specific functional groups that are essential for the compound’s activity. This may involve reactions such as halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(+/-)-J 113397 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    BIBP 3226: Another selective antagonist for the neuropeptide Y receptor Y1.

    SR 120819A: A selective antagonist for the neuropeptide Y receptor Y1 with similar applications in research.

Uniqueness

(+/-)-J 113397 is unique due to its high selectivity and potency for the neuropeptide Y receptor Y1. This makes it particularly useful in studies where precise modulation of this receptor is required. Its unique chemical structure also allows for specific interactions with the receptor, providing insights into the receptor’s function and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (+/-)-J 113397 can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2,3-dihydrofuran", "methyl iodide", "sodium hydride", "palladium on carbon", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "The synthesis begins with the reaction of 4-methoxyphenylacetic acid with 2,3-dihydrofuran in the presence of methyl iodide and sodium hydride to form the corresponding ester.", "The resulting ester is then subjected to a palladium-catalyzed hydrogenation reaction to yield the corresponding alcohol.", "The alcohol is then treated with sodium borohydride to reduce the ketone to the corresponding alcohol.", "The resulting alcohol is then acetylated using acetic anhydride in the presence of sodium hydroxide to form the corresponding acetate.", "The acetate is then hydrolyzed using hydrochloric acid to yield the final product, (+/-)-J 113397, which is isolated and purified using standard techniques such as column chromatography and recrystallization." ] }

CAS No.

217461-40-0

Molecular Formula

C24H37N3O2

Molecular Weight

399.57

Synonyms

1-​[(3R,​4R)​-​1-​(Cyclooctylmethyl)​-​3-​(hydroxymethyl)​-​4-​piperidinyl]​-​3-​ethyl-​1,​3-​dihydro-​, rel-2H-​benzimidazol-​2-​one; 

Origin of Product

United States

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